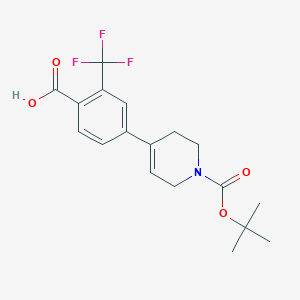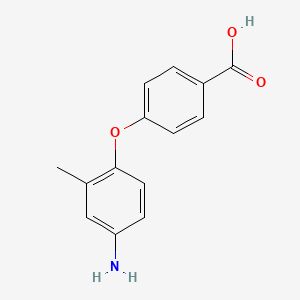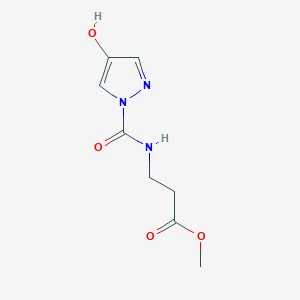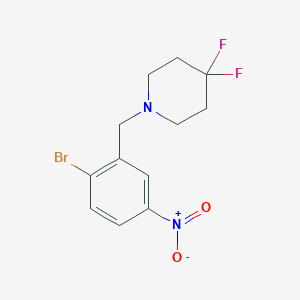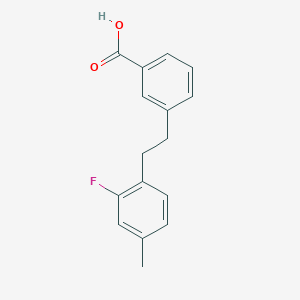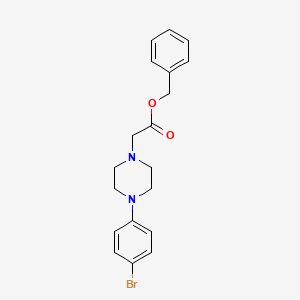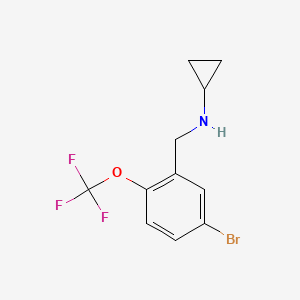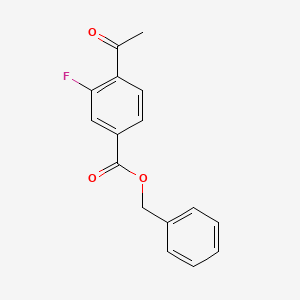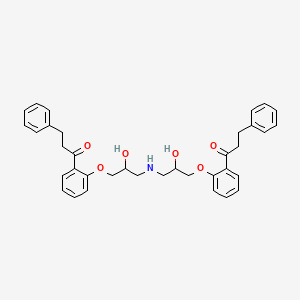
Propafenone Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propafenone Dimer Impurity is a chemical compound that is often encountered as an impurity in the synthesis and production of propafenone, a class 1C anti-arrhythmic medication. This impurity is a dimer, meaning it consists of two propafenone molecules linked together. The molecular formula of this compound is C39H45NO6, and it has a molecular weight of 623.78 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propafenone Dimer Impurity typically involves the dimerization of propafenone under specific conditions. This process can occur during the manufacturing of propafenone, especially if the reaction conditions are not tightly controlled. The dimerization can be promoted by the presence of certain catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis parameters. This includes optimizing the reaction conditions to favor the formation of the desired propafenone product while minimizing the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and control the levels of impurities during production .
Analyse Chemischer Reaktionen
Types of Reactions: Propafenone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dimer impurity back to its monomeric form or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Propafenone Dimer Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of propafenone formulations.
Biology: Research on the biological effects of this impurity helps in understanding its potential impact on the efficacy and safety of propafenone as a medication.
Medicine: Studies on the pharmacokinetics and pharmacodynamics of this compound provide insights into its behavior in the human body.
Wirkmechanismus
The mechanism of action of Propafenone Dimer Impurity is related to its parent compound, propafenone. Propafenone works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps in controlling arrhythmias. The dimer impurity may exhibit similar effects, although its potency and efficacy may differ due to its altered structure .
Vergleich Mit ähnlichen Verbindungen
Propafenone: The parent compound, used as an anti-arrhythmic medication.
Propafenone Impurity A: 2’-Hydroxy-3-phenylpropiophenone.
Propafenone Impurity B: (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one.
Propafenone Impurity C: 1-[2-[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one.
Uniqueness: Propafenone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities that are typically monomeric. This dimeric nature can influence its chemical and biological properties, making it an important compound to study in the context of propafenone synthesis and quality control .
Eigenschaften
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]amino]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c38-29(25-42-35-17-9-7-15-31(35)33(40)21-19-27-11-3-1-4-12-27)23-37-24-30(39)26-43-36-18-10-8-16-32(36)34(41)22-20-28-13-5-2-6-14-28/h1-18,29-30,37-39H,19-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKUKGNFXRCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
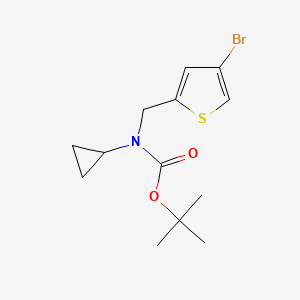
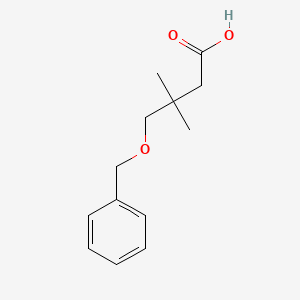
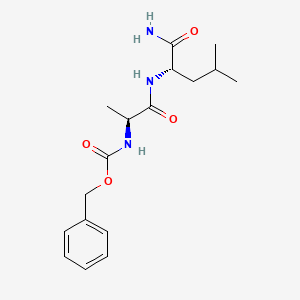
![2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)](/img/structure/B8130883.png)
